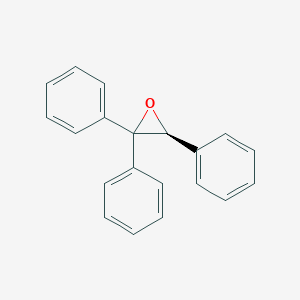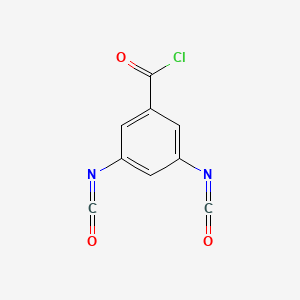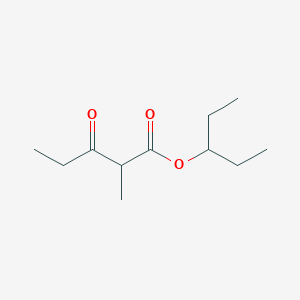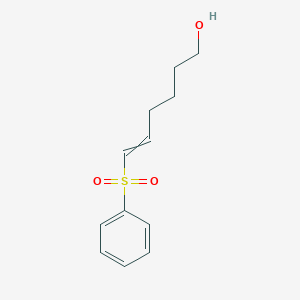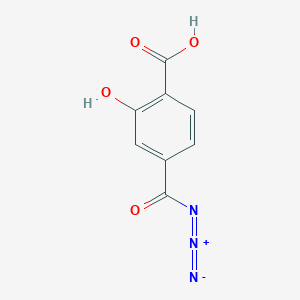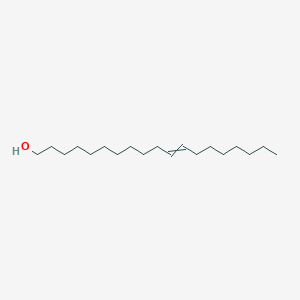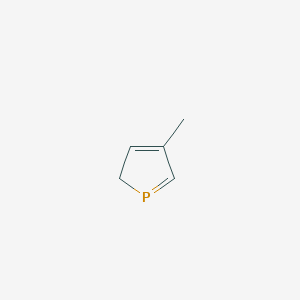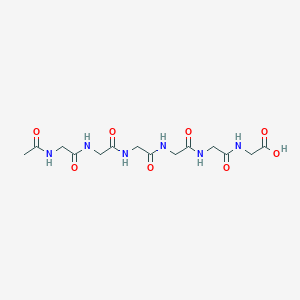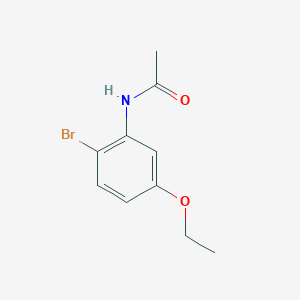
N-(2-Bromo-5-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-5-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 2-position and an ethoxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-ethoxyphenyl)acetamide typically involves the bromination of 5-ethoxyaniline followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acetylation step. The reactions are usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromo-5-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of N-(2-substituted-5-ethoxyphenyl)acetamide derivatives.
Oxidation: Formation of 2-bromo-5-ethoxybenzaldehyde or 2-bromo-5-ethoxybenzoic acid.
Reduction: Formation of N-(2-bromo-5-ethoxyphenyl)ethylamine or N-(2-bromo-5-ethoxyphenyl)methylamine.
Aplicaciones Científicas De Investigación
N-(2-Bromo-5-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Bromo-5-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy group can influence the compound’s reactivity and binding affinity to biological targets. The amide group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Bromo-4-ethoxyphenyl)acetamide
- N-(2-Bromo-3-ethoxyphenyl)acetamide
- N-(2-Bromo-5-methoxyphenyl)acetamide
Uniqueness
N-(2-Bromo-5-ethoxyphenyl)acetamide is unique due to the specific positioning of the bromine and ethoxy groups on the phenyl ring
Propiedades
Número CAS |
139085-94-2 |
|---|---|
Fórmula molecular |
C10H12BrNO2 |
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
N-(2-bromo-5-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-8-4-5-9(11)10(6-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) |
Clave InChI |
ZBSKMWBZYCBLKD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)Br)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


